molecular formula C10H9ClN2O2 B3005322 Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 886364-13-2

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B3005322
CAS No.: 886364-13-2
M. Wt: 224.64
InChI Key: IPMVZZWMNLSJDT-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that the compound is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates , suggesting potential interactions with targets involved in cell proliferation and survival.

Biochemical Pathways

Given its use in the synthesis of antitumor compounds , it may influence pathways related to cell cycle regulation, apoptosis, and DNA repair, but this requires further investigation.

Result of Action

As it is used in the preparation of antitumor compounds

Preparation Methods

The synthesis of Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the reaction of 5-chloropyrazole with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific substitution pattern and the resulting biological activities .

Properties

IUPAC Name

ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVZZWMNLSJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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